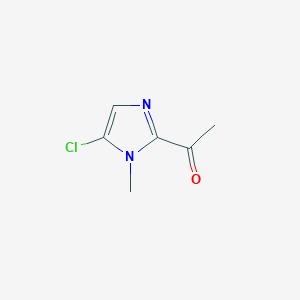

1-(5-氯-1-甲基-1H-咪唑-2-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one , also known by its systematic name 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one , is a heterocyclic compound. It belongs to the imidazole family, characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. Imidazole exhibits both acidic and basic properties due to the presence of two nitrogen atoms with different reactivity. This compound plays a crucial role in various natural products, including histidine, purine, and DNA-based structures .

Synthesis Analysis

Several synthetic routes exist for preparing 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one. Researchers have explored diverse methods, including condensation reactions, cyclizations, and functional group transformations. These synthetic pathways enable the production of this compound for further investigation and potential applications .

Molecular Structure Analysis

The molecular formula of 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one is C5H7Cl3N2O . It consists of a trichloroethyl group attached to an imidazole ring. The chlorine atoms contribute to its reactivity and stability. The molecular weight is approximately 227.48 g/mol. The compound exists as a white or colorless solid, highly soluble in water and polar solvents .

Chemical Reactions Analysis

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one can participate in various chemical reactions, such as nucleophilic substitutions, acylations, and ring-opening reactions. Its reactivity depends on the electrophilic nature of the trichloroethyl group and the imidazole ring. Researchers have explored its derivatives for potential drug development, antimicrobial activity, and other applications .

Physical And Chemical Properties Analysis

科学研究应用

N-杂环卡宾在有机合成中的应用

- 咪唑-2-亚烷基是一类 N-杂环卡宾,是酯交换和酰化反应中的高效催化剂。包括类似于 1-(5-氯-1-甲基-1H-咪唑-2-基)乙烷-1-酮的这些化合物,可以在低催化剂负载和室温下介导乙酸乙烯醇与醇的酰化反应 (Grasa, Kissling, & Nolan, 2002)。

酶抑制

- 一些 1H-咪唑-1-基的衍生物,包括那些与 1-(5-氯-1-甲基-1H-咪唑-2-基)乙烷-1-酮在结构上相关的衍生物,已被研究其作为芳香化酶(P450Arom)抑制剂的对映选择性,芳香化酶是一种在类固醇生物合成中很重要的酶 (Khodarahmi, Smith, Nicholls, & Ahmadi, 1998)。

金属有机框架(MOF)

- 具有咪唑-2-亚烷基单元的化合物已被用于构建具有不同结构的新型金属有机框架(MOF),显示出在材料科学和催化中的潜在应用 (Sun, Qi, Wang, Che, & Zheng, 2010)。

抗真菌剂

- 与目标化合物密切相关的 1,2-二芳基-1-(1H-咪唑-1-基)乙烷的衍生物已显示出对白色念珠菌和其他物种的有效抗真菌活性,表明它们在药物化学中的应用 (Artico, Massa, D. Santo, Costi, Retico, Apuzzo, & Simonetti, 1993)。

分子对接和实验研究

- 咪唑-2-基衍生物一直是分子对接和实验研究的主题,例如使用 FT-IR、FT-拉曼和 NMR 进行分析,突出了它们在制药和医学研究中的重要性 (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019)。

抗菌研究

- 已经合成并研究了 2-肼基-1-(1H-咪唑-1-基)-乙酮的席夫碱的抗菌活性,表明咪唑衍生物在开发新型抗菌剂中的潜力 (Patel, Patel, Chaudhari, & Sen, 2011)。

作用机制

Target of Action

It’s known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and other proteins, depending on their specific structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often by binding to active sites or other key regions, thereby modulating the target’s function .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For instance, some imidazole derivatives have been found to have anti-inflammatory, antitumor, antidiabetic, and antiviral activities, among others .

Pharmacokinetics

It’s known that imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The effects of imidazole derivatives can vary widely, depending on their specific targets and modes of action .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of imidazole derivatives .

安全和危害

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one should be handled with care due to its chlorinated nature. It may pose risks associated with chlorinated compounds, such as skin and eye irritation. Proper protective measures, including gloves and eye protection, are recommended during handling and synthesis .

生化分析

Biochemical Properties

Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative .

Cellular Effects

Imidazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1-(5-chloro-1-methylimidazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4(10)6-8-3-5(7)9(6)2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKGZIARIDUTIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(N1C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2844616.png)

![1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2844618.png)

![6,8-dibromo-3-[(4-isopropylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2844628.png)

![4-Methyl-2-[2-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2844632.png)

![methyl 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2844633.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2844634.png)

![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B2844637.png)

![6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2844638.png)